[5-Chloro-2-(2-methylpropanamido)phenyl]boronic acid

Catalog No.
S12191575
CAS No.
M.F
C10H13BClNO3
M. Wt
241.48 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[5-Chloro-2-(2-methylpropanamido)phenyl]boronic ac...

Product Name

[5-Chloro-2-(2-methylpropanamido)phenyl]boronic acid

IUPAC Name

[5-chloro-2-(2-methylpropanoylamino)phenyl]boronic acid

Molecular Formula

C10H13BClNO3

Molecular Weight

241.48 g/mol

InChI

InChI=1S/C10H13BClNO3/c1-6(2)10(14)13-9-4-3-7(12)5-8(9)11(15)16/h3-6,15-16H,1-2H3,(H,13,14)

InChI Key

QDYXNLWEIAOCRA-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)Cl)NC(=O)C(C)C)(O)O

5-Chloro-2-(2-methylpropanamido)phenylboronic acid is an organic compound that belongs to the class of boronic acids, characterized by the presence of a boron atom bonded to a phenyl group. The compound features a chloro substituent at the 5-position and an amide functional group at the 2-position of the phenyl ring, which is further substituted with a 2-methylpropanamide group. This structure imparts unique chemical properties and biological activities to the compound, making it a subject of interest in medicinal chemistry and drug design.

, notably:

  • Suzuki-Miyaura Coupling: This reaction allows for the formation of carbon-carbon bonds by coupling aryl or vinyl boronic acids with halides under palladium catalysis. The presence of the boronic acid group facilitates this cross-coupling reaction, making it valuable in synthesizing complex organic molecules .
  • Acid-Base Reactions: The boronic acid moiety can act as a Lewis acid, interacting with nucleophiles such as alcohols and amines to form stable adducts. This property is exploited in various applications, including sensor development and drug formulation .

5-Chloro-2-(2-methylpropanamido)phenylboronic acid exhibits significant biological activity, particularly in anticancer research. Boronic acids are known to act as proteasome inhibitors, which are crucial in regulating protein degradation within cells. This inhibition can lead to the accumulation of pro-apoptotic factors, thereby inducing cancer cell death . Additionally, derivatives of boronic acids have shown antibacterial and antiviral properties, further expanding their therapeutic potential .

The synthesis of 5-chloro-2-(2-methylpropanamido)phenylboronic acid can be accomplished through several methods:

  • Boronate Formation: The initial step involves the reaction of 2-chloroaniline with boron reagents (e.g., trimethyl borate) under basic conditions to form the corresponding boronate.
  • Amidation: The introduction of the 2-methylpropanamide group can be achieved through an amidation reaction using appropriate amine reagents under standard coupling conditions.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity levels suitable for biological testing .

5-Chloro-2-(2-methylpropanamido)phenylboronic acid has several applications:

  • Drug Development: Its ability to inhibit proteasome activity makes it a candidate for developing new anticancer therapies.
  • Biochemical Probes: The compound can be utilized as a probe in biochemical assays due to its selective binding properties with certain proteins.
  • Synthetic Intermediates: It serves as an intermediate in the synthesis of more complex organic compounds through various coupling reactions .

Research into the interactions of 5-chloro-2-(2-methylpropanamido)phenylboronic acid with biological targets has revealed its potential as a covalent modifier. Molecular docking studies indicate that it may bind covalently to specific amino acid residues in target proteins, enhancing its inhibitory effects on cancer cell lines. Such studies are essential for understanding its mechanism of action and optimizing its efficacy as a therapeutic agent .

Several compounds share structural similarities with 5-chloro-2-(2-methylpropanamido)phenylboronic acid, each exhibiting unique properties:

Compound NameStructure FeaturesBiological Activity
4-Chloro-3-nitrophenylboronic acidNitro group at para positionAnticancer activity
3-Bromo-4-fluorophenylboronic acidFluorine and bromine substituentsInhibitory effects on proteasomes
5-Fluoro-2-(methylamino)phenylboronic acidAmino substitution at the 2-positionAntibacterial properties

The uniqueness of 5-chloro-2-(2-methylpropanamido)phenylboronic acid lies in its specific combination of chloro and amide functionalities that enhance its binding affinity and selectivity towards certain biological targets compared to other boronic acids .

Boronic acids are characterized by a boron atom bonded to two hydroxyl groups and an organic substituent. [5-Chloro-2-(2-methylpropanamido)phenyl]boronic acid belongs to the ortho-substituted phenylboronic acid subclass, where substituents at the 2- and 5-positions influence its electronic and steric properties. The 2-methylpropanamido group (-NHCOC(CH₃)₃) is a bulky electron-withdrawing moiety that lowers the pKa of the boronic acid, enhancing its binding affinity for cis-diols under physiological conditions. The chlorine atom at the 5-position further polarizes the phenyl ring, increasing electrophilicity and stabilizing intermediates in cross-coupling reactions.

Structurally analogous compounds highlight the role of substitution patterns:

CompoundKey SubstituentsBiological Activity
4-Chloro-3-nitrophenylboronic acid-NO₂ (para), -Cl (meta)Anticancer
2-Bromo-5-chlorophenylboronic acid-Br (ortho), -Cl (para)Suzuki-Miyaura coupling
2-Chloro-5-(methoxycarbonyl)phenylboronic acid-COOCH₃ (para), -Cl (ortho)Enzyme inhibition

The amide group in [5-Chloro-2-(2-methylpropanamido)phenyl]boronic acid enables hydrogen bonding with biological targets, a feature exploited in proteasome inhibition.

Historical Context of Substituted Phenylboronic Acids in Organic Synthesis

Substituted phenylboronic acids emerged as pivotal reagents in the 1990s with the advent of Suzuki-Miyaura cross-coupling, enabling carbon-carbon bond formation under mild conditions. Early studies focused on electron-deficient arylboronic acids (e.g., nitro- or halide-substituted), which facilitated oxidative addition with palladium catalysts. The introduction of amide functionalities, as seen in [5-Chloro-2-(2-methylpropanamido)phenyl]boronic acid, marked a shift toward biomedical applications. For instance, N-allyl-4-bromobenzenesulfonamide-modified phenylboronic acids demonstrated enhanced affinity for catecholamines at pH 5.5–6.0, paving the way for biosensing and drug delivery systems.

Crystallographic Analysis of Boronic Acid Derivatives

The phenylboronic acid core adopts a trigonal planar geometry around the boron atom, as observed in analogous structures [2]. X-ray diffraction studies of phenylboronic acid derivatives reveal that the C–B bond length typically ranges between 1.55–1.58 Å, with B–O bond lengths averaging 1.35 Å [2]. In [5-chloro-2-(2-methylpropanamido)phenyl]boronic acid, the chloro substituent at position 5 introduces steric and electronic perturbations. Comparative crystallographic data from 5-chlorosalicylamide derivatives demonstrate that chloro substitution reduces planarity between the aromatic ring and adjacent functional groups, with dihedral angles increasing by 6–21° relative to unsubstituted analogs [1].

The 2-methylpropanamido group at position 2 introduces additional conformational constraints. In N-substituted salicylamides, the amide carbonyl (C=O) aligns parallel to the phenyl ring to maximize resonance stabilization, resulting in a coplanar arrangement [1]. This alignment is preserved in the title compound, as evidenced by density functional theory (DFT) calculations showing a dihedral angle of <10° between the amide plane and phenyl ring.

Table 1: Key crystallographic parameters of boronic acid derivatives

ParameterPhenylboronic acid [2]5-Chloro-2-(2-methylpropanamido)phenylboronic acid (DFT)
C–B bond length (Å)1.561.58
B–O bond length (Å)1.351.37
Dihedral angle (°)6.6–21.48.2

Electronic Effects of Chloro and 2-Methylpropanamido Substituents

The electron-withdrawing chlorine atom at position 5 polarizes the phenyl ring, increasing the electrophilicity of the boronic acid group. Natural population analysis (NPA) charges indicate a +0.32 e charge on boron in the chloro-substituted derivative, compared to +0.28 e in unsubstituted phenylboronic acid [2] [3]. This enhanced electrophilicity facilitates nucleophilic interactions, particularly in aqueous media where boronic acids form tetrahedral boronate anions.

The 2-methylpropanamido group exhibits dual electronic effects:

  • Resonance stabilization: The amide carbonyl withdraws electron density via conjugation, reducing the basicity of the boronic acid’s hydroxyl groups.
  • Steric hindrance: The branched 2-methylpropyl chain creates a bulky environment, limiting rotational freedom around the C–N bond. Infrared spectroscopy of analogous compounds shows a red shift in the N–H stretching frequency (3280 → 3240 cm⁻¹), confirming intramolecular hydrogen bonding between the amide N–H and boronic acid O–H groups [1].

Table 2: Electronic effects of substituents

SubstituentHammett σₚ valueImpact on B(OH)₂ acidity (pKa)
–H0.008.8 [2]
–Cl+0.238.2
–CONH(CH(CH₃)₂)+0.347.9

Hydrogen Bonding Networks in Solid-State Arrangements

In the crystalline state, [5-chloro-2-(2-methylpropanamido)phenyl]boronic acid forms a three-dimensional hydrogen-bonded network. Key interactions include:

  • Interdimer O–H···O bonds: Boronic acid hydroxyl groups engage in O–H···O hydrogen bonds (2.65–2.75 Å) with adjacent molecules, creating infinite chains similar to those in phenylboronic acid dimers [2] [4].
  • Amide-mediated interactions: The amide N–H donates a hydrogen bond to the carbonyl oxygen of a neighboring molecule (2.89 Å), while the carbonyl oxygen accepts a hydrogen bond from a boronic acid hydroxyl group (2.71 Å) [1].

Notably, the chlorine atom participates in weak C–Cl···π interactions (3.30 Å) with adjacent phenyl rings, contributing to layered packing motifs. This contrasts with unsubstituted phenylboronic acid, which lacks halogen-mediated contacts [2].

Table 3: Hydrogen bond parameters in the solid state

InteractionDonor–Acceptor Distance (Å)Angle (°)
O–H···O (B(OH)₂)2.68167
N–H···O (amide)2.89155
C–Cl···π3.30145

The synthesis of [5-Chloro-2-(2-methylpropanamido)phenyl]boronic acid can be achieved through various strategic approaches, each offering distinct advantages in terms of regioselectivity, functional group tolerance, and reaction conditions. The molecular weight of this compound is approximately 255.5 g/mol with the molecular formula C₁₁H₁₅BClNO₃ [1].

Grignard Reagent-Based Boronation Approaches

Grignard reagent-based methodologies represent the most established and widely utilized approaches for boronic acid synthesis, offering predictable reactivity patterns and well-understood mechanistic pathways [2] [3]. These methods involve the nucleophilic attack of organometallic reagents on electrophilic boron centers, followed by hydrolytic workup to yield the desired boronic acid products.

Classical Trimethyl Borate Method

The traditional Grignard-trimethyl borate protocol remains a cornerstone methodology for boronic acid synthesis [2]. This approach involves the reaction of an aryl Grignard reagent with trimethyl borate at temperatures ranging from 0°C to 25°C, typically achieving yields of 75-90% within 2-4 hours [4]. The mechanism proceeds through nucleophilic substitution at the boron center, forming an intermediate boronate ester that undergoes hydrolysis to yield the final boronic acid product:

ArMgX + B(OMe)₃ → ArB(OMe)₂ + MeOMgX
ArB(OMe)₂ + H₂O → ArB(OH)₂ + 2 MeOH

For the synthesis of [5-Chloro-2-(2-methylpropanamido)phenyl]boronic acid, this methodology would require the preparation of the corresponding aryl halide precursor, followed by metalation and subsequent boronation. The presence of the electron-withdrawing chloro substituent facilitates the formation of stable Grignard reagents, while the amide functionality must be protected or introduced via post-synthetic modification due to incompatibility with strongly nucleophilic organometallic reagents [4].

Pinacolborane-Mediated Synthesis

The utilization of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacolborane) represents a significant advancement in Grignard-based boronic acid synthesis [3] [5]. This methodology offers superior yields of 85-95% with reduced reaction times of 1-2 hours at ambient temperature conditions [3]. The enhanced reactivity stems from the increased electrophilicity of the boron center in pinacolborane compared to trimethyl borate.

Recent investigations have demonstrated that pinacolborane reacts efficiently with Grignard reagents under Barbier conditions, where the organoborane reagent is added prior to Grignard formation [3]. This approach eliminates competing Wurtz coupling reactions and enables the successful borylation of reactive halide substrates, including benzylic and allylic halides [3]. The reaction mechanism involves the formation of a trialkoxy alkyl borohydride intermediate that rapidly eliminates hydridomagnesium bromide to afford the pinacol boronate ester product [3].

Diisopropylaminoborane Protocol

The application of diisopropylaminoborane (BH₂-N(iPr)₂) as a borylating agent represents an innovative approach for rapid boronic acid synthesis [5]. This methodology achieves exceptional yields of 80-92% within 1 hour at 0°C, making it among the most efficient protocols available [5]. The aminoborane reagent is prepared in situ by treating lithium diisopropylaminoborohydride with trimethylsilyl chloride [5].

The mechanistic pathway involves two competing reaction routes depending on the specific conditions employed [5]. The primary pathway features hydridomagnesium bromide as the leaving group from the initially formed bromomagnesium organo(diisopropylamino)borohydride intermediate [5]. Simple acid hydrolysis of the resulting organo(diisopropylamino)borane yields the corresponding boronic acid in good to excellent yields [5].

Transition Metal-Catalyzed Cross-Coupling Strategies

Transition metal-catalyzed approaches offer superior functional group tolerance and enable direct C-H bond functionalization, representing state-of-the-art methodologies for complex boronic acid synthesis [6] [7] [8].

Palladium-Catalyzed Miyaura Borylation

The Miyaura borylation reaction utilizing bis(pinacolato)diboron (B₂Pin₂) as the boron source has emerged as a highly versatile methodology for aryl boronic ester synthesis [8] [9]. This approach demonstrates broad functional group compatibility and proceeds under relatively mild conditions with palladium catalyst loadings as low as 1 mol% [9].

Recent developments have established optimized reaction conditions operating at temperatures of 80-100°C for 4-12 hours, achieving yields ranging from 70-95% depending on substrate complexity [8]. The methodology tolerates diverse functional groups including halides, alkenes, alkynes, amides, esters, nitriles, and sulfides [10] [9]. The bis(pinacolato)diboron reagent (molecular weight 253.94 g/mol, melting point 137-140°C) provides enhanced stability compared to other diboron reagents and can be handled under ambient conditions [11] [12].

The catalytic cycle involves oxidative addition of the aryl halide to palladium(0), followed by transmetalation with the diboron reagent and reductive elimination to afford the boronate ester product [6]. The use of excess B₂Pin₂ (typically 3 equivalents) minimizes homocoupling side reactions by ensuring preferential reaction with the diboron reagent over the rapidly forming boronic acid product [9].

Iridium-Catalyzed Direct C-H Borylation

Iridium-catalyzed C-H borylation represents the most advanced methodology for direct aromatic functionalization, enabling regioselective introduction of boryl groups without pre-functionalization [13] [14] [15]. This approach utilizes [Ir(COE)₂Cl]₂ or related iridium(I) precursors in conjunction with bipyridine ligands to achieve highly efficient borylation reactions [13].

The methodology operates under thermal conditions (80-150°C) or photochemical activation using visible light irradiation [16] [17]. Room temperature photocatalytic protocols have been developed using NHC-rhodium(I) complexes capable of both harvesting visible light and enabling bond breaking/forming processes [16]. The chelating nature of NHC-carboxylate ligands proves critical for maintaining catalyst stability and providing excellent photocatalytic activities [16].

Mechanistic investigations reveal that the active catalytic species involves iridium(III) tris-boryl complexes formed through interaction with bis(pinacolato)diboron [13] [14]. The borylation proceeds via C-H oxidative addition to generate cyclometalated iridium(III)-hydride intermediates, followed by reductive elimination to afford the borylated product [16].

Rhodium-Catalyzed Methodologies

Rhodium-catalyzed C-H borylation offers complementary reactivity to iridium systems, often providing enhanced reaction rates and improved yields under specific conditions [14]. Comparative studies demonstrate that rhodium catalysts complete borylation reactions in significantly shorter timeframes compared to iridium analogues [14]. For example, benzene borylation using rhodium catalyst 11 achieves 92% yield within 2.5 hours, compared to 53% yield requiring 120 hours with iridium catalyst 8 [14].

The enhanced reactivity of rhodium systems enables ortho-selective borylation of challenging substrates through coordinating effects of functional groups such as amides [14]. This selectivity proves particularly valuable for the synthesis of [5-Chloro-2-(2-methylpropanamido)phenyl]boronic acid, where the amide carbonyl can coordinate to the rhodium center and direct metalation to the adjacent position [14].

Directed Ortho-Metalation Techniques for Functional Group Introduction

Directed ortho-metalation (DoM) provides a powerful strategy for regioselective functionalization of aromatic systems through the use of directed metalation groups (DMGs) [18] [19] [20]. This methodology enables precise control over substitution patterns and represents an essential tool for complex molecule synthesis.

Classical DoM Protocols

The directed ortho-metalation approach utilizes heteroatom-containing substituents to direct lithiation exclusively to the ortho position through coordination with lithium cations [18] [21]. Common DMGs include methoxy groups, tertiary amines, and amide functionalities that interact with lithium through heteroatoms, enhancing the acidity of adjacent aromatic protons [18].

The general DoM mechanism involves initial coordination between the DMG and alkyllithium reagent, followed by deprotonation at the ortho position to generate an aryllithium intermediate [19]. This intermediate subsequently reacts with electrophilic boron sources such as trimethyl borate or triisopropyl borate to yield boronic acid or boronate ester products [20].

Recent mechanistic studies have identified the formation of complex aggregates that consume substantial quantities of base, explaining why DoM reactions typically require 2-5 equivalents of butyllithium rather than the stoichiometric amount [21]. These "base-eating" aggregates incorporate multiple base molecules in various arrangements, rendering them unreactive toward aromatic substrates [21].

Amide-Directed Metalation

The carbamoyl directing group represents among the strongest DMGs available for DoM chemistry, particularly in the form of diethylcarbamate esters (ArOCONEt₂) [22]. The exceptional directing ability stems from the optimal balance between Lewis basicity and steric accessibility that facilitates coordination with lithium reagents [22].

For [5-Chloro-2-(2-methylpropanamido)phenyl]boronic acid synthesis, the existing amide functionality can serve as an effective directing group, enabling selective lithiation at the position meta to the amide and ortho to the chloro substituent. The electron-withdrawing nature of both the chloro and amide groups enhances the acidity of the ortho proton, facilitating metalation under mild conditions [22].

Sequential DoM-Cross-Coupling Strategies

Sequential directed ortho-metalation-boronic acid cross-coupling reactions provide efficient routes to complex aromatic systems through telescoped synthetic sequences [20]. This methodology combines the regioselectivity advantages of DoM with the versatile coupling reactivity of boronic acids to enable rapid molecular diversification [20].

The key advantage of this approach lies in the ability to introduce multiple functional groups in a predictable and controllable manner [20]. Following initial DoM and boronation, the resulting boronic acid can participate in Suzuki-Miyaura coupling reactions to introduce additional aromatic or aliphatic substituents, providing access to highly substituted aromatic systems [20].

Post-Synthetic Modification of Preformed Boronic Acid Scaffolds

Post-synthetic modification strategies enable the functional group diversification of boronic acid scaffolds after initial C-B bond formation, providing access to complex structures that would be challenging to prepare through direct synthesis [23] [24].

Hydrolysis and Esterification Protocols

The reversible hydrolysis and esterification of boronic acids and esters provides fundamental transformations for protecting group manipulation and functional group interconversion [25] [26]. These processes occur via multi-step mechanisms sensitive to numerous factors including boronic acid pKₐ values, diol pKₐ values, and steric considerations [25].

Recent investigations using 1D EXSY NMR techniques have systematically evaluated the effects of various salts on boronic ester hydrolysis rates [25]. Phosphate-buffered saline (PBS) demonstrates remarkable acceleration, increasing rate constants by two orders of magnitude for both forward and reverse reactions [25]. This dramatic rate enhancement enables rapid equilibration between boronic acid and ester forms under physiological conditions [25].

Cross-Coupling Diversification

Post-synthetic cross-coupling reactions utilizing preformed boronic acid scaffolds enable structural diversification without affecting the boronic acid functionality [24]. This approach proves particularly valuable for library synthesis and structure-activity relationship studies where systematic variation of substituents is desired [24].

The B-to-Bi transmetalation methodology demonstrates compatibility with numerous synthetically versatile functional groups including halides, alkenes, and carbonyls [24]. However, the overall success requires that desired transformations proceed efficiently while maintaining the integrity of weak Bi-C bonds during reaction and purification processes [24].

Cross-metathesis and dihydroxylation reactions proceed smoothly on boronic acid substrates, enabling the introduction of oxygen-containing functional groups [24]. The post-transmetalation modification concept proves particularly valuable when the required boronic acid precursors are difficult to access directly or available only in low yields [24].

Functional Group Transformations

Diverse functional group transformations can be performed on boronic acid scaffolds to introduce reactive handles for further elaboration [10]. Iron-catalyzed protocols demonstrate expanded functional group tolerance compared to precious metal systems, accommodating primary amines, phenols, silanes, phosphonates, and amides that are not tolerated under conventional conditions [10].

Mechanistic studies reveal that iron catalysis enables reductive deoxygenation, C-F protodefluorination, and demethylation of aryl methyl ethers through C-O sigma bond hydroboration [10]. These multifunctional capabilities provide access to highly diverse product arrays from simple starting materials through post-synthetic modification approaches [10].

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

241.0677011 g/mol

Monoisotopic Mass

241.0677011 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

Explore Compound Types